![molecular formula C8H15Cl2N3 B1450253 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride CAS No. 1803587-94-1](/img/structure/B1450253.png)

2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride

Übersicht

Beschreibung

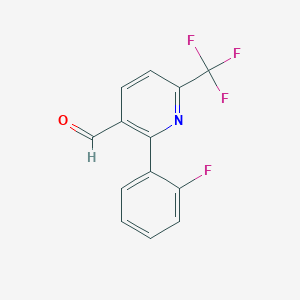

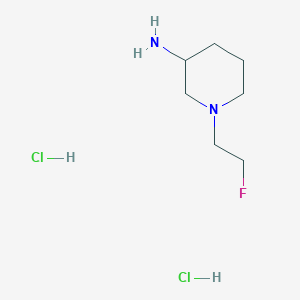

“2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride” is a chemical compound with the molecular formula C8H15Cl2N3. It has a molecular weight of 224.13 g/mol . This compound is intended for research use only .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives . Dehydrogenation of 1-phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine with the help of the Hg(II)–EDTA system proved to be suitable for the formation of 2,5-diphenyl-2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole .Molecular Structure Analysis

The InChI code for a similar compound, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylamine, is 1S/C6H9N3/c7-5-1-3-9-4-2-8-6(5)9/h2,4-5H,1,3,7H2 . This provides a basis for understanding the molecular structure of “2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride”.Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry and Catalysis

Heterocyclic compounds, including imidazole derivatives, are pivotal in organic synthesis, particularly in C-N bond-forming cross-coupling reactions. They serve as key building blocks in the synthesis of complex molecules due to their unique reactivity and structural versatility. Recent developments have highlighted recyclable copper catalyst systems that facilitate these reactions, utilizing aromatic, heterocyclic, and aliphatic amines, showcasing the critical role of imidazole derivatives in advancing sustainable and efficient synthetic methodologies (M. Kantam et al., 2013).

Synthesis of Heterocyclic Compounds

Imidazole derivatives are extensively employed in the synthesis of novel heterocyclic systems. These compounds are valuable intermediates in the preparation of a wide array of heterocyclic structures, including pyrimidines, pyrazines, and other nitrogen-containing rings. Such derivatives are crucial for the development of new materials, pharmaceuticals, and agrochemicals, demonstrating the significance of imidazole chemistry in diverse scientific fields (R. Issac & J. Tierney, 1996).

Biological Significance and Optical Sensors

Imidazole and its derivatives, due to their heteroatom composition, play a crucial role in biological systems and are used in the design of optical sensors. These compounds are integral in synthesizing bioactive molecules and optical sensors, indicating their vast potential in medicinal chemistry and diagnostics. Pyrimidine derivatives, for instance, have shown promise in creating sensing materials for detecting various biological and chemical substances (Gitanjali Jindal & N. Kaur, 2021).

Medicinal Chemistry Applications

Imidazo[1,2-b]pyridazine, a related scaffold, is explored for its therapeutic potential, illustrating the broad applicability of imidazole derivatives in drug discovery. Such scaffolds provide the basis for developing kinase inhibitors and other bioactive compounds, highlighting the role of imidazole chemistry in designing new therapeutic agents with enhanced pharmacokinetic profiles and efficacy (Amanda Garrido et al., 2021).

Corrosion Inhibition

Imidazole derivatives also find application in industrial settings, such as corrosion inhibition. Their molecular structure allows for effective adsorption onto metal surfaces, protecting against corrosion. This utility underscores the versatility of imidazole derivatives beyond the pharmaceutical and chemical synthesis realms, extending to materials science and engineering (Nipaporn Sriplai & K. Sombatmankhong, 2023).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c9-4-3-7-6-11-5-1-2-8(11)10-7;;/h6H,1-5,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFVXIQELHPRKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC(=CN2C1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}ethan-1-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

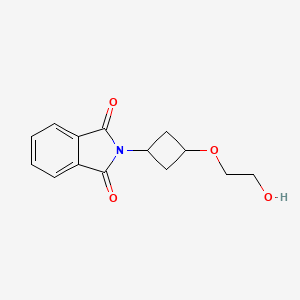

![3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate](/img/structure/B1450175.png)

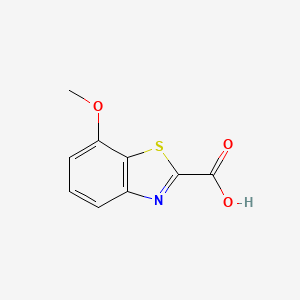

![tert-Butyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B1450177.png)

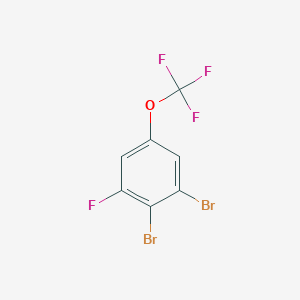

![tert-Butyl 1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1450178.png)

![4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B1450185.png)